(3,4-Epoxybutyl)benzene
Overview
Description
(3,4-Epoxybutyl)benzene is a compound that can be understood within the context of organic synthesis, molecular structure analysis, and chemical properties investigation. Research in this field contributes to pharmaceuticals, pesticides, and organic materials development, focusing on the creation and manipulation of functional groups through various chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including protection reactions, bromination, and nucleophilic reactions. For example, the preparation of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol demonstrates the complexity of synthesizing intermediates in organic chemistry (H. We, 2015).
Molecular Structure Analysis
Molecular structure is pivotal in determining the reactivity and properties of compounds. The synthesis of 4H-1,2-benzoxazine derivatives, for instance, showcases the importance of functionalizing the benzene ring with electron-withdrawing substituents to create potent intermediates for further chemical transformations (Satoshi Nakamura et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving (3,4-Epoxybutyl)benzene and related compounds are diverse. For example, the preparation of (3S,4S)-1-benzhydryl-3-[(5R)-1'-hydroxyethyl]-4-acyl-2-azetidinones from (2R,3R)-epoxybutyramide precursors highlights the synthesis of complex heterocycles through S(N)i reactions, demonstrating the compound's versatility in forming multiple ring systems (Bo-Liang Deng et al., 2000).
Scientific Research Applications
Synthesis of Active-Site Directed Inhibitors
(3,4-Epoxybutyl)benzene derivatives, such as (3R)- and (3S)-3,4-epoxybutyl β-cellobiosides, have been synthesized for potential use as active-site directed inhibitors in biochemical research. These compounds are prepared through the condensation of a glycosyl bromide with chiral alcohols, followed by epoxidation processes. They offer insights into the inhibition mechanisms of β-glucan hydrolases (Rodriguez, Scally, & Stick, 1990).
Photopolymerization in Liquid-Crystalline Systems
The compound 4-[3,4-epoxybutenyl)oxy]phenyl 4-[(3,4-epoxybutenyl)oxy]benzoate, a derivative of (3,4-Epoxybutyl)benzene, has been synthesized and studied for its photoinitiated cross-linking in liquid-crystalline systems. This process forms an ordered network with increased birefringence, demonstrating applications in materials science, particularly in the development of advanced photopolymer materials (Broer, Lub, & Mol, 1993).
Polymer Electrolytes for Lithium-Ion Transport
A novel class of esters of benzene 1,2 dicarboxylic acids, which includes compounds related to (3,4-Epoxybutyl)benzene, has been used in the development of high molecular weight poly(ethylene oxide) (PEO) matrixes. These materials are significant in enhancing the room temperature ionic conductivity of polymer-salt complexes, suggesting applications in advanced battery technologies (Michael, Jacob, Prabaharan, & Radhakrishna, 1997).
Development of Siliconized Epoxy Matrix Materials
The intercrosslinked network of siliconized epoxy-1,3-bis(maleimido)benzene matrix systems has been developed using (3,4-Epoxybutyl)benzene derivatives. These materials demonstrate improved mechanical properties and thermal behavior, indicating their potential use in advanced composite materials and coatings (Kumar, Alagar, & Rao, 2002).
Understanding of Oxidation Mechanisms
Studies on the atmospheric oxidation mechanism of benzene, involving (3,4-Epoxybutyl)benzene derivatives, contribute to a deeper understanding of atmospheric chemistry and pollutant formation. These studies have implications for environmental monitoring and the development of strategies to mitigate air pollution (Wang, Wu, & Xu, 2013).
Groundwater Remediation
The use of sodium percarbonate activated with chelated-Fe(II) for the degradation of benzene in groundwater has been investigated, where compounds related to (3,4-Epoxybutyl)benzene play a role. This research contributes to the field of environmental remediation, particularly in treating benzene-contaminated groundwater (Fu et al., 2016).
Safety And Hazards
The safety data sheet for benzene, a related compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-(2-phenylethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAGAVQROERFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920840 | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Epoxybutyl)benzene | |
CAS RN |
1126-76-7 | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Epoxybutyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,4-EPOXYBUTYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K679U53X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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